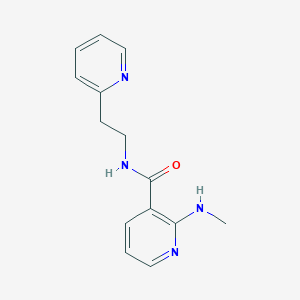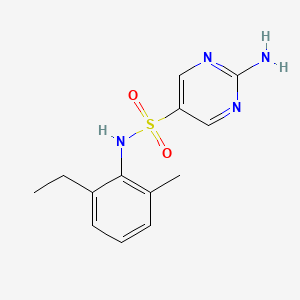![molecular formula C12H16ClN3O B7554727 [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a synthetic compound that has been used in scientific research to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. This compound has shown promising results in various studies, and its potential applications in the field of medicine are being explored.
Mechanism of Action
The exact mechanism of action of [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it has been shown to target specific receptors in the body, including the cannabinoid receptors and the transient receptor potential vanilloid type 1 (TRPV1) channels. These receptors are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its versatility in laboratory experiments. It can be used in a range of assays and studies to investigate its effects on different physiological processes. However, one of the limitations of this compound is its potential toxicity, which means that it must be used with caution in laboratory experiments.
Future Directions
There are several future directions for research on [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 5-chloro-3-pyridinecarboxaldehyde with ethylamine and 1-pyrrolidinecarboxylic acid to form the final product.
Scientific Research Applications
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-2-14-11-10(13)7-9(8-15-11)12(17)16-5-3-4-6-16/h7-8H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNAPTKQTWKCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

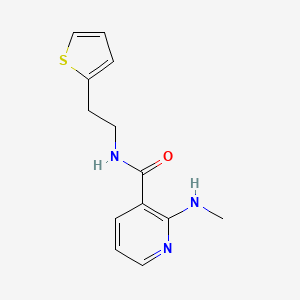
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
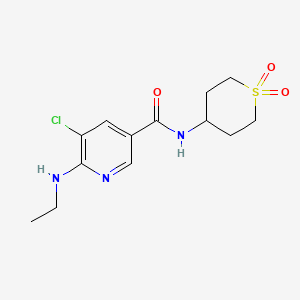
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
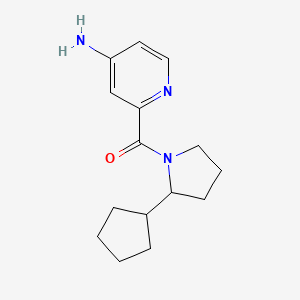
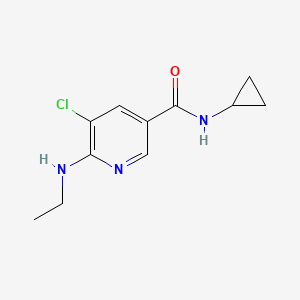
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
